N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with 3-chloro-4-fluorophenyl and 3,5-dimethylphenyl groups. Its structural complexity arises from the fused triazole-pyrrolidone system and the acetamide linker, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O3/c1-10-5-11(2)7-13(6-10)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-12-3-4-15(22)14(21)8-12/h3-8,17-18H,9H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOLDALWQGNDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties based on recent studies and findings.
- Molecular Formula : C22H22ClF2N4O2
- Molecular Weight : 474.0 g/mol
- CAS Number : 1261012-72-9
Recent studies have highlighted the compound's role in inhibiting specific enzymes involved in metabolic processes. Notably, it has been found to interact effectively with tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production in various organisms. The incorporation of the 3-chloro-4-fluorophenyl moiety enhances the inhibitory activity against this enzyme by establishing beneficial contacts with its catalytic site .
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Tested : SJSA-1 (osteosarcoma)
- IC50 Values :
In Vivo Studies
In vivo studies involving murine models have shown that oral administration of the compound at doses of 100 mg/kg resulted in moderate tumor growth inhibition. The pharmacodynamic effects included upregulation of tumor suppressor proteins such as p53 and p21 .
Table 1: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Administration Route | Dose (mg/kg) |
|---|---|---|---|---|
| Antiproliferative | SJSA-1 | 0.15 - 0.24 | Oral | 100 |
| Enzyme Inhibition | Tyrosinase | Not specified | In vitro | N/A |
Case Study 1: Tyrosinase Inhibition
A study focused on the interaction of the compound with tyrosinase showed that the presence of the 3-chloro-4-fluorophenyl fragment significantly improved inhibition rates compared to other structural analogs. Docking analyses confirmed that this modification enhances binding affinity .
Case Study 2: Antitumor Activity
In a xenograft model using SJSA-1 cells, the compound demonstrated a moderate but significant impact on tumor growth when administered orally over a period of two weeks. This suggests potential as a therapeutic agent for osteosarcoma treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
Key Comparison:
A closely related analogue, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (), differs only in the acetamide-linked aryl group (2,3-dimethylphenyl vs. 3-chloro-4-fluorophenyl in the target compound).
The halogenated aryl group in the target compound likely improves solubility in polar solvents and strengthens hydrogen-bonding interactions, critical for target engagement in drug design. In contrast, the methyl-rich analogue may exhibit better membrane permeability .
Functional Group Analogues in Agrochemicals
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, ) shares the acetamide backbone but incorporates a methoxy group and oxazolidinone ring. This compound is a fungicide, highlighting the role of acetamide-linked aryl groups in agrochemical activity.
The target compound’s triazole core may offer resistance to metabolic degradation compared to oxadixyl’s oxazolidinone, which is prone to hydrolysis. This structural distinction could translate to prolonged bioactivity .
PROTACs and Structural Complexity
The PROTAC molecule in , while mechanistically distinct (targeting protein degradation), shares structural motifs such as triazole rings and acetamide linkages. Both compounds exhibit high complexity, but the PROTAC’s larger size (1,216.37 g/mol vs.
Research Findings and Implications
- Hydrogen Bonding: The target compound’s chloro and fluoro substituents may participate in halogen bonding or polar interactions, as suggested by Etter’s hydrogen-bonding analysis (). Such interactions are absent in methyl-substituted analogues, affecting crystallization and stability .
- Synthetic Challenges: The pyrrolo-triazole-dione core likely requires multi-step synthesis, akin to marine natural product pathways (), but with optimized yields due to modern catalytic methods ().
- Comparative analysis with oxadixyl suggests possible pesticidal applications, though target specificity remains unverified .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~500 | 2.8 | 3 | 7 |
| Analogue | ~480 | 3.5 | 2 | 6 |
| Oxadixyl | 278.3 | 1.9 | 1 | 4 |
Table 2: Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
